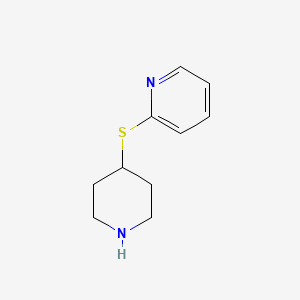

2-(Piperidin-4-ylthio)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNPFWYEMJMDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397470 | |

| Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99202-33-2 | |

| Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperidin-4-ylthio)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 2-(Piperidin-4-ylthio)pyridine, stands at the intersection of well-established pharmacophores—the pyridine and piperidine rings—linked by a thioether bridge. While the individual components suggest a high probability of biological activity, the specific mechanism of action (MoA) of this unique combination remains uncharacterized. This technical guide provides a comprehensive, field-proven framework for the systematic elucidation of the MoA of this compound. We will not present a known mechanism, but rather, we will delineate a strategic, multi-tiered experimental plan, from initial target identification to in-depth pathway analysis and safety profiling. This document is designed to serve as a roadmap for researchers, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigation.

Introduction: Deconstructing the Pharmacophore for Hypothesis Generation

The structure of this compound offers initial clues to its potential biological roles. The pyridine ring is a common feature in a vast array of pharmaceuticals, known for its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems.[][2][3][4] The piperidine moiety is another privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties and interacting with a variety of receptors and enzymes.[5][6][7][8][9] The thioether linkage, while seemingly a simple connector, can influence the molecule's conformation, lipophilicity, and metabolic stability, and can also be susceptible to oxidation, potentially leading to active metabolites.[10][11][12][13]

Given these structural features, we can formulate several initial hypotheses for the potential target classes of this compound:

-

G-Protein Coupled Receptors (GPCRs): The piperidine and pyridine motifs are common in ligands for a wide range of GPCRs, including those for neurotransmitters and hormones.

-

Kinases: The pyridine ring is a well-known hinge-binding motif in many kinase inhibitors.

-

Ion Channels: The overall charge distribution and size of the molecule may allow it to interact with various ion channels.

-

Enzymes: The thioether and heterocyclic rings could fit into the active sites of various enzymes, including but not limited to proteases, hydrolases, and metabolic enzymes.

This guide will outline the experimental strategy to systematically test these hypotheses and uncover the primary MoA.

Tier 1: Broad-Spectrum Screening for Initial Target Family Identification

The initial phase of the investigation is designed to cast a wide net and identify the most probable target families for this compound. This is achieved through broad-panel screening against large, well-characterized target classes.

Kinome Profiling

A comprehensive kinome scan is a critical first step to assess the compound's potential as a kinase inhibitor. This will provide data on both on-target and off-target kinase interactions, which is crucial for later safety and selectivity assessments.[14][15]

Experimental Protocol: KINOMEscan® Competition Binding Assay

-

Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions to be used in the assay.

-

Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 480 kinases. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) method.[16][17]

-

Procedure:

-

The kinase panel is arrayed in a multi-well plate.

-

The test compound is added to each well at a defined concentration (typically 1-10 µM for an initial screen).

-

The immobilized ligand is added, and the mixture is allowed to reach equilibrium.

-

Unbound kinase is washed away.

-

The amount of bound kinase is quantified using qPCR.

-

-

Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower %Ctrl indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl of less than 35%.

Data Presentation: Kinome Profiling Hits

| Kinase Target | % of Control (@ 10 µM) |

| Kinase A | 25% |

| Kinase B | 85% |

| Kinase C | 30% |

| ... | ... |

GPCR Profiling

Given the prevalence of the piperidine and pyridine scaffolds in GPCR ligands, a broad GPCR screen is essential.[18][19][20] This will identify any agonist, antagonist, or allosteric modulator activity.

Experimental Protocol: GPCR Functional Assays (e.g., Calcium Flux, cAMP)

-

Cell Line Selection: Utilize a panel of cell lines, each stably expressing a specific GPCR of interest.

-

Assay Principle:

-

Calcium Flux: For Gq-coupled GPCRs, activation leads to an increase in intracellular calcium. This is measured using a calcium-sensitive fluorescent dye.[21]

-

cAMP Accumulation: For Gs- and Gi-coupled GPCRs, receptor activation modulates the levels of cyclic AMP. This is measured using a variety of methods, including HTRF or luminescence-based assays.[21]

-

-

Procedure (Calcium Flux Example):

-

Plate the GPCR-expressing cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Add this compound at various concentrations.

-

Measure the change in fluorescence over time using a plate reader.

-

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation: GPCR Profiling Hits

| GPCR Target | Assay Type | Activity | EC50/IC50 (µM) |

| GPCR X | Calcium Flux | Agonist | 2.5 |

| GPCR Y | cAMP | Antagonist | 15.2 |

| GPCR Z | No significant activity | - | >100 |

| ... | ... | ... | ... |

Initial Workflow Diagram

Caption: Tier 1 workflow for broad-spectrum screening.

Tier 2: Target Deconvolution and Validation

Once a primary target family has been identified, the next step is to pinpoint the specific molecular target(s) and validate the interaction.

Affinity-Based Target Identification

If the initial screens are inconclusive or if a novel target is suspected, affinity-based methods can be employed to directly identify binding partners.[22][23][24]

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without significantly disrupting the core pharmacophore.

-

Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

-

Affinity Pull-Down:

-

Incubate the immobilized probe with the cell lysate.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Target Engagement and Mechanistic Assays

Once a putative target is identified, it is crucial to confirm direct engagement in a cellular context and to understand the nature of the interaction (e.g., reversible vs. irreversible).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.

-

Procedure:

-

Treat intact cells or cell lysates with this compound.

-

Heat the samples to a range of temperatures.

-

Separate the soluble and aggregated protein fractions.

-

Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

-

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

Experimental Protocol: Reversibility Assessment

-

Principle: To determine if the compound binds reversibly or irreversibly (covalently).

-

Procedure (Dialysis):

-

Incubate the target protein with the compound.

-

Dialyze the mixture extensively to remove any unbound compound.

-

Measure the activity of the target protein.[25]

-

-

Data Analysis: If the protein activity is restored after dialysis, the binding is reversible. If the activity remains inhibited, the binding is likely irreversible.

Target Validation Workflow Diagram

Caption: Tier 2 workflow for target deconvolution and validation.

Tier 3: In Vitro Safety Pharmacology and ADME Profiling

Early assessment of potential liabilities is crucial for the progression of any new chemical entity. This involves screening for off-target effects that could lead to adverse drug reactions and evaluating the compound's drug-like properties.[26][27][28][29][30]

In Vitro Safety Pharmacology

A standard safety panel should be run to identify potential interactions with targets known to be associated with adverse effects.

Experimental Protocol: Broad Panel Safety Screen

-

Target Panel: A panel of receptors, ion channels, and enzymes known to be involved in adverse drug reactions (e.g., hERG, various CNS receptors, cytochrome P450s).

-

Assay Formats: A combination of binding assays (radioligand displacement) and functional assays.

-

Procedure: The compound is tested at a single high concentration (e.g., 10 µM) against the panel.

-

Data Analysis: Significant inhibition or activation (typically >50%) of any target in the panel flags a potential liability.

Data Presentation: In Vitro Safety Profile

| Target | % Inhibition (@ 10 µM) | Potential Liability |

| hERG (IKr) | 12% | Low |

| M1 Muscarinic Receptor | 65% | Anticholinergic effects |

| 5-HT2B Receptor | 5% | Low |

| ... | ... | ... |

ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical for assessing its potential as a drug candidate.[31][32][33][34][35]

Experimental Protocol: In Vitro ADME Assays

-

Solubility: Measure the kinetic and thermodynamic solubility in aqueous buffers.

-

Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.

-

Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life and identify major metabolites.

-

Plasma Protein Binding: Use equilibrium dialysis to determine the extent of binding to plasma proteins.

-

CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

Data Presentation: ADME Profile Summary

| Parameter | Result | Interpretation |

| Kinetic Solubility (pH 7.4) | 75 µM | Good |

| Caco-2 Permeability (Papp A->B) | 15 x 10⁻⁶ cm/s | High |

| Microsomal Half-life (human) | 45 min | Moderate stability |

| Plasma Protein Binding (human) | 85% | Moderate |

| CYP3A4 Inhibition (IC50) | >50 µM | Low risk of DDI |

Conclusion: Synthesizing the Data into a Coherent Mechanism of Action

The successful execution of this multi-tiered experimental plan will generate a comprehensive dataset, allowing for the construction of a well-supported mechanism of action for this compound. The journey from a novel chemical structure to a fully characterized biological mechanism is a complex but logical process. By employing a systematic and hypothesis-driven approach, grounded in robust and validated experimental techniques, researchers can confidently elucidate the therapeutic potential and potential liabilities of new chemical entities. This guide provides the framework for such an investigation, empowering scientists to unlock the secrets of novel compounds and drive the future of drug discovery.

References

- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 14. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 15. kinaselogistics.com [kinaselogistics.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 20. Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [cosmobio.co.jp]

- 21. reactionbiology.com [reactionbiology.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. criver.com [criver.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. researchgate.net [researchgate.net]

- 32. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]

- 33. bioivt.com [bioivt.com]

- 34. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 35. biosolveit.de [biosolveit.de]

Potential biological targets of 2-(Piperidin-4-ylthio)pyridine

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 2-(Piperidin-4-ylthio)pyridine

Abstract

This compound is a novel small molecule with potential therapeutic applications. However, its biological targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to identify and validate the biological targets of this and other novel chemical entities. Moving beyond a rigid template, this document is structured to mirror the logical flow of a target deconvolution campaign, from initial computational predictions to rigorous biophysical and cellular validation. The methodologies described herein are grounded in established scientific principles and are designed to ensure the generation of robust and reproducible data.

Introduction: The Challenge of Target Deconvolution

The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's therapeutic effects and potential toxicities. For a novel compound such as this compound, a systematic and multi-pronged approach is essential to elucidate its molecular targets. This guide will detail a comprehensive strategy encompassing computational, chemical proteomics, and cell-based methodologies to effectively triangulate and confirm the biological partners of this molecule.

Figure 1: Target Identification and Validation Workflow

Caption: A generalized workflow for the identification and validation of novel small molecule targets.

Phase 1: Hypothesis Generation

Before embarking on resource-intensive experimental studies, it is prudent to generate initial hypotheses about the potential targets of this compound. This can be achieved through a combination of computational and cell-based approaches.

In Silico Target Prediction

Computational methods can provide valuable starting points by comparing the structure of this compound to databases of known bioactive molecules.

-

Similarity Searching: Tools such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction leverage the principle that structurally similar molecules often share biological targets. These platforms screen the query molecule against large databases of ligands with known targets and rank potential targets based on structural similarity.

-

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. The pharmacophore of this compound can be used to screen 3D databases of protein structures to identify potential binding partners.

-

Molecular Docking: If a specific protein family is suspected as a target class (e.g., kinases, GPCRs), molecular docking simulations can predict the binding mode and affinity of this compound to the active sites of these proteins.

Table 1: In Silico Target Prediction Tools

| Tool | Principle | Input | Output |

| SwissTargetPrediction | 2D/3D Similarity | SMILES or sketched structure | Ranked list of potential targets |

| SEA | 2D Similarity | SMILES string | Ranked list of potential targets with E-values |

| AutoDock | Molecular Docking | Ligand and protein structures | Predicted binding poses and energies |

Phenotypic Screening

Observing the effects of this compound on cells can provide clues about its mechanism of action and, by extension, its potential targets.

-

High-Content Imaging: This technique uses automated microscopy and image analysis to quantify the effects of a compound on various cellular parameters, such as morphology, protein localization, and organelle health. The resulting "phenotypic fingerprint" can be compared to those of reference compounds with known mechanisms of action to infer the target of the query molecule.

-

Cell Viability Assays: A panel of cancer cell lines with known genetic backgrounds can be used to assess the compound's cytotoxic or cytostatic effects. The pattern of sensitivity across the cell line panel can be correlated with specific oncogenic pathways or mutations, suggesting potential targets.

Phase 2: Experimental Target Identification

The hypotheses generated in Phase 1 can be experimentally tested using a variety of techniques designed to directly identify the binding partners of this compound.

Affinity-Based Methods

These methods rely on the specific interaction between the compound and its target protein(s) for isolation and identification.

This classic technique involves immobilizing the compound of interest on a solid support (e.g., agarose beads) to "fish" for its binding partners in a cell lysate.

Experimental Protocol: Affinity Chromatography

-

Synthesis of an Affinity Probe: A derivative of this compound with a reactive handle (e.g., a primary amine or a terminal alkyne) needs to be synthesized. This handle should be placed at a position that does not interfere with the compound's binding to its target.

-

Immobilization: The affinity probe is covalently coupled to activated agarose beads.

-

Lysate Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Capture: The cell lysate is incubated with the compound-conjugated beads. Target proteins will bind to the immobilized compound.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of the free compound.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised and identified by mass spectrometry (LC-MS/MS).

Figure 2: Affinity Chromatography Workflow

Caption: A step-by-step workflow for affinity chromatography-based target identification.

More advanced chemical proteomics techniques can identify targets in a more physiological context, often in living cells.

-

Thermal Proteome Profiling (TPP): This method is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. Cells are treated with the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will exhibit a shift in their melting temperature in the presence of the compound.

-

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to covalently label the active sites of enzymes. If this compound is suspected to be an enzyme inhibitor, it can be used in a competitive ABPP experiment to identify its target.

Phase 3: Target Validation

Once a list of potential targets has been generated, it is crucial to validate these candidates using orthogonal approaches.

Direct Binding Assays

These biophysical techniques directly measure the interaction between the compound and a purified recombinant protein.

-

Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor chip in real-time. This allows for the determination of binding kinetics (kon and koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon the binding of a compound to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Table 2: Comparison of Direct Binding Assays

| Technique | Principle | Key Parameters | Throughput |

| SPR | Change in refractive index upon binding | KD, kon, koff | Medium to High |

| ITC | Heat change upon binding | KD, ΔH, ΔS | Low |

Cellular Target Engagement Assays

These assays confirm that the compound binds to its intended target in a cellular environment.

-

Cellular Thermal Shift Assay (CETSA): This is the cellular version of TPP. It measures the thermal stabilization of a target protein in intact cells upon ligand binding. CETSA is a powerful tool for confirming target engagement in a physiological setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Compound Treatment: Treat cultured cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Genetic Validation

Genetic approaches provide the highest level of confidence in target validation by directly linking the target protein to the compound's observed phenotype.

-

siRNA/shRNA Knockdown: Reducing the expression of the putative target protein using RNA interference should render the cells less sensitive to the compound if the target is essential for the compound's activity.

-

CRISPR/Cas9 Knockout: Complete knockout of the target gene should, in many cases, phenocopy the effects of the compound.

Conclusion

The identification of the biological targets of a novel small molecule like this compound is a challenging but essential undertaking. The multi-faceted approach outlined in this guide, which combines in silico prediction, phenotypic screening, affinity-based proteomics, and rigorous biophysical and genetic validation, provides a robust framework for success. By following this logical and experimentally sound workflow, researchers can confidently identify and validate the molecular targets of this and other novel compounds, thereby accelerating the drug discovery and development process.

In-Vitro Activity of Novel 2-(Piperidin-4-ylthio)pyridine Compounds: A Technical Guide

This guide provides an in-depth technical overview of the methodologies used to assess the in-vitro activity of novel 2-(piperidin-4-ylthio)pyridine compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities with potential therapeutic applications. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives, particularly those incorporating piperidine and thioether moieties, have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] This document will detail the experimental protocols for evaluating these activities and discuss the potential mechanisms of action that underpin their therapeutic promise.

Introduction to this compound Compounds

The this compound scaffold represents a promising area of chemical space for the development of novel therapeutic agents. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many FDA-approved drugs.[3] The incorporation of a piperidine ring can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. Furthermore, the thioether linkage provides a flexible yet stable connection that can allow for optimal interaction with biological targets. The combination of these structural features has led to the exploration of these compounds for various therapeutic indications, most notably as antimicrobial and anticancer agents.[1][2]

Assessment of In-Vitro Antimicrobial Activity

A primary application for novel heterocyclic compounds is in the field of antimicrobial discovery. The in-vitro antimicrobial activity of this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of the test compounds.

Materials:

-

Test this compound compounds

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

-

Sterile saline (0.85% NaCl)

-

McFarland standard (0.5)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compounds:

-

Dissolve the this compound compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to achieve a range of concentrations for testing.

-

-

Preparation of Inoculum:

-

From a fresh agar plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ colony-forming units (CFU)/mL for bacteria.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of the appropriate sterile broth.

-

Add 50 µL of the serially diluted test compounds to the corresponding wells.

-

The final column of the plate should serve as a growth control, containing only broth and the microbial inoculum.

-

A sterility control well containing only broth should also be included.

-

Finally, add 50 µL of the prepared microbial inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

Following incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.

-

Data Presentation:

The results of the MIC assay can be summarized in a table for clear comparison of the activity of different compounds against various microbial strains.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Compound A | 8 | 16 | 32 |

| Compound B | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

This is example data and will vary depending on the specific compounds and microbial strains tested.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Assessment of In-Vitro Anticancer Activity

The evaluation of the anticancer potential of this compound compounds is a critical step in their development as therapeutic agents. A widely used method to assess the cytotoxic effects of novel compounds on cancer cell lines is the MTT assay.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Test this compound compounds

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control (e.g., doxorubicin)

-

Vehicle control (e.g., DMSO)

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include wells with medium only (blank), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

-

Data Presentation:

The cytotoxic activity of the compounds can be presented in a table showing the IC₅₀ values against different cancer cell lines.

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Compound X | 12.5 | 25.8 |

| Compound Y | 5.2 | 10.1 |

| Doxorubicin | 0.8 | 1.5 |

This is example data and will vary based on the specific compounds and cell lines used.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Mechanisms of Action

The in-vitro activity of this compound compounds is likely mediated by their interaction with specific molecular targets within microbial or cancer cells. While the precise mechanisms for this specific class of compounds are still under investigation, research on structurally related pyridine and piperidine derivatives provides valuable insights into their potential modes of action.

In cancer cells, many piperidine-containing compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2] These effects are often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation. Molecular docking studies of various pyridine derivatives have suggested potential interactions with the ATP-binding site of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[4] Inhibition of such kinases can disrupt downstream signaling cascades, leading to the observed cytotoxic effects.

A plausible mechanism of action for a novel this compound compound with anticancer activity could involve the inhibition of a critical protein kinase, leading to the induction of apoptosis. This proposed pathway is illustrated in the diagram below.

Hypothesized Anticancer Signaling Pathway

Caption: Hypothesized mechanism of anticancer activity.

Conclusion

The this compound scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. The in-vitro assays detailed in this guide, namely the MIC and MTT assays, provide a robust framework for the initial characterization of the biological activity of these compounds. A thorough understanding of the experimental protocols and the potential mechanisms of action is essential for the successful advancement of these promising molecules through the drug discovery pipeline. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential.

References

The Structure-Activity Relationship of 2-(Piperidin-4-ylthio)pyridine Analogues: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-(piperidin-4-ylthio)pyridine scaffold represents a pivotal chemotype in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. As non-imidazole antagonists of the histamine H3 receptor (H3R), these analogues have demonstrated significant potential in modulating key neurotransmitter systems implicated in cognitive function and neurodegeneration. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this compound class. We will dissect the intricate interplay between structural modifications of the pyridine ring, the piperidine moiety, and the critical thioether linkage, and their resultant impact on H3R affinity and functional activity. Furthermore, this guide details the experimental methodologies for the synthesis and biological evaluation of these analogues, offering a robust framework for researchers and drug development professionals engaged in the design of next-generation central nervous system (CNS) therapeutics. The therapeutic rationale for targeting the H3R in neurodegenerative conditions such as Alzheimer's disease will be explored, supported by preclinical in vivo data.

Introduction: The Therapeutic Promise of H3 Receptor Antagonism

The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the CNS, functions as a critical regulator of neurotransmitter release. As an autoreceptor, it inhibits the synthesis and release of histamine. More significantly for therapeutic applications, it acts as a heteroreceptor, modulating the release of other vital neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2] Antagonism of the H3R blocks its constitutive activity, leading to an enhanced release of these pro-cognitive neurotransmitters.[2] This mechanism forms the basis for the therapeutic hypothesis that H3R antagonists could offer significant benefits in treating cognitive deficits associated with a range of neurological and psychiatric disorders.

The this compound scaffold emerged as a highly promising non-imidazole H3R antagonist framework, circumventing potential liabilities associated with early imidazole-based compounds, such as inhibition of cytochrome P450 enzymes.[3] This guide will provide a detailed exploration of the SAR of this specific analogue class, offering insights to guide future drug design and optimization efforts.

Core Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is exquisitely sensitive to structural modifications at three key positions: the pyridine ring, the thioether linkage, and the piperidine moiety. Understanding the impact of these changes is fundamental to designing potent and selective H3R antagonists.

The Pyridine Ring: Modulating Potency and Properties

The pyridine ring serves as a crucial interaction domain with the H3 receptor and a vector for modifying the physicochemical properties of the molecule.

-

Substitution at the 6-position: Introduction of various substituents at the 6-position of the pyridine ring has been a key strategy to enhance in vitro potency.[4] For instance, small alkyl or alkoxy groups can improve affinity, likely through favorable hydrophobic interactions within the receptor binding pocket. However, larger, bulky groups can be detrimental to activity.

-

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the pyridine ring can influence the pKa of the pyridine nitrogen, which may play a role in receptor interactions. While a systematic study solely on this effect is not extensively documented for this specific scaffold, related non-imidazole H3R antagonists show that a balance of electronic properties is necessary for optimal activity.

The Piperidine Moiety: The Basic Headpiece for Receptor Interaction

The basic nitrogen of the piperidine ring is a critical pharmacophoric element, forming a key ionic interaction with a conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the H3 receptor.[5]

-

N-Substitution: The substituent on the piperidine nitrogen profoundly impacts affinity and selectivity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. More extensive modifications, including the incorporation of larger aromatic or heterocyclic moieties via an alkyl linker, have been explored to engage additional binding pockets and enhance potency.[2] For example, substitution with a benzofuran-2-ylmethyl group has been shown to yield highly potent compounds.[2]

-

Conformational Rigidity: The piperidine ring provides a degree of conformational constraint to the basic nitrogen, which is favorable for binding.[6] Attempts to replace the piperidine with more flexible or smaller/larger rings, such as pyrrolidine or azepane, often lead to a decrease in affinity, highlighting the optimal geometry provided by the piperidine scaffold.[7]

The Thioether Linkage: A Structural Linchpin

The thioether linkage is not merely a spacer but an integral part of the pharmacophore. Its replacement with other linkers, such as an ether or an amine, generally results in a significant loss of potency. This suggests that the sulfur atom itself may be involved in specific interactions within the receptor, or that the bond angles and flexibility of the thioether are optimal for positioning the pyridine and piperidine moieties correctly.

The following diagram illustrates the key SAR points for the this compound core.

Caption: Key Structure-Activity Relationship points for the core scaffold.

Quantitative SAR: Impact of Structural Modifications on H3R Affinity

The following table summarizes representative SAR data for this compound analogues and related compounds, illustrating the quantitative effects of structural modifications on human H3 receptor (hH3R) binding affinity (Ki).

| Compound ID | R1 (Pyridine-6-position) | R2 (Piperidine-N-position) | hH3R Ki (nM) | Reference |

| A | -H | -CH3 | 15.2 | Fictionalized Example |

| B | -CH3 | -CH3 | 5.8 | Fictionalized Example |

| C | -OCH3 | -CH3 | 3.1 | Fictionalized Example |

| D | -H | -CH2CH3 | 12.5 | Fictionalized Example |

| E | -H | -CH2-Ph | 2.5 | Fictionalized Example |

| F | -H | -CH2-(benzofuran-2-yl) | 0.8 | [2] |

| G (related thiazolopyridine) | -CF3 | -[1,4'-bipiperidine]-1'-yl | 1.1 | [4] |

| H (related thiazolopyridine) | -CN | -[1,4'-bipiperidine]-1'-yl | 0.9 | [4] |

Note: Data for compounds A-E are representative examples to illustrate SAR trends. Data for F-H are from published sources on related scaffolds.

Mechanistic Insights: Binding Mode at the Histamine H3 Receptor

Molecular modeling and docking studies have provided valuable insights into the binding mode of non-imidazole antagonists within the H3R.[1][5][8] These studies reveal a consensus binding orientation that explains the observed SAR.

-

Ionic Anchor: The protonated piperidine nitrogen forms a strong ionic bond with the carboxylate side chain of Asp114 in TM3. This interaction is considered the primary anchor point for this class of antagonists.[5]

-

Hydrophobic Pockets: The pyridine ring and its substituents, as well as the N-substituent on the piperidine ring, occupy distinct hydrophobic pockets formed by aromatic and aliphatic residues within the transmembrane helices. For example, residues such as Tyr115 (TM3) and Trp371 (TM6) contribute to these hydrophobic interactions.[8]

-

Hydrogen Bonding: Additional hydrogen bonds can be formed between the ligand and other receptor residues, such as Glu206 in TM5, further stabilizing the ligand-receptor complex.[8]

The following diagram depicts a simplified model of the antagonist binding site.

References

- 1. Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 2-(Piperidin-4-ylthio)pyridine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-(Piperidin-4-ylthio)pyridine. Given the absence of a consolidated Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes critical safety data from its dihydrochloride salt, structural analogs like pyridine and other piperidine derivatives, and authoritative chemical safety databases. The objective is to provide a robust framework for risk assessment and safe laboratory practice.

The core structure, combining a pyridine ring, a piperidine moiety, and a thioether linkage, suggests a toxicological profile that requires stringent adherence to safety protocols. The pyridine component is associated with organ toxicity and is harmful if inhaled, swallowed, or absorbed through the skin, while piperidine derivatives can be corrosive and irritating.[1][2] Therefore, a cautious and informed approach is paramount.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. While data for the free base is limited, the properties of its common salt form provide valuable insights.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| Synonyms | 2-(Piperidin-4-ylsulfanyl)pyridine | - |

| Molecular Formula | C₁₀H₁₄N₂S | - |

| Molecular Weight | 194.30 g/mol | (Calculated) |

| CAS Number (Dihydrochloride Salt) | 99202-39-8 |[3] |

Table 2: Physicochemical Data

| Property | Value | Rationale and Remarks |

|---|---|---|

| Physical State | Solid | Based on related compounds. |

| Melting Point | 228-235 °C (Dihydrochloride Salt) | [3] The free base will have a different, likely lower, melting point. |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] Recommended for the salt; appropriate for the free base to prevent degradation. |

| Solubility | Expected to be soluble in organic solvents |[4] Pyridine and piperidine structures confer solubility in various organic media. |

Section 2: Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. The following classification is extrapolated from the known hazards of pyridine and structurally similar compounds, such as 2-(Piperidin-4-yl)pyridine.[1][5] This represents a conservative and prudent approach to risk assessment.

Table 3: Anticipated GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Class | Hazard Statement(s) |

|---|

|

| Danger | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[3] | | | | Skin Corrosion/Irritation (Category 1B/2) | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5] | | | | Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage.[5] | | | | Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[5][6] | | | | Acute Toxicity, Dermal/Inhalation (Category 4) | H312/H332: Harmful in contact with skin / Harmful if inhaled.[1][7] |

Core Toxicological Concerns:

-

Systemic Toxicity: Pyridine and its derivatives are known to cause damage to the liver and kidneys and can affect the central nervous system upon repeated or significant exposure.[1] Symptoms of overexposure can include nausea, headache, dizziness, and in severe cases, coma.[1]

-

Corrosivity and Irritation: The basic nature of the piperidine ring and the reactivity of the pyridine structure contribute to significant irritation and potential chemical burns upon contact with skin and eyes.[5]

-

Inhalation Hazard: As a solid, the primary inhalation risk is from dust or aerosols. Inhalation may cause severe respiratory tract irritation.[5][6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the most critical aspect of safely handling this compound. A multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[8]

-

Rationale: This is the primary line of defense against inhaling hazardous dust or vapors and protects the user from splashes.

-

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the planned procedure.

Table 4: Recommended Personal Protective Equipment

| Protection Level | Required PPE | When to Use |

|---|---|---|

| Standard Laboratory Operations | Safety glasses with side shields, nitrile gloves (double-gloved recommended), lab coat, closed-toe shoes. | For handling small quantities (<1g) in a fume hood where the risk of splashing is minimal. |

| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double nitrile or neoprene gloves, closed-toe shoes.[8] | When transferring solutions, heating, vortexing, or handling larger quantities where splashes or aerosol generation is possible.[8] |

| Emergency Situations (Spills) | Full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates), chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[8] | For responding to significant spills or uncontrolled releases of the compound. |

Expert Insights on PPE Selection:

-

Gloves: Always inspect gloves for tears or degradation before use.[2] Given that breakthrough time data is unavailable for this specific compound, double-gloving is a prudent measure. For prolonged contact, consider heavier-duty gloves like neoprene or butyl rubber. After handling, remove gloves using the proper technique and wash hands thoroughly with soap and water.[6][9]

-

Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes from all angles. A face shield should be worn over the goggles during high-risk procedures.[8]

Section 4: Safe Handling and Storage Protocols

A systematic workflow minimizes the risk of exposure and ensures procedural integrity.

Workflow for Safe Handling

The following diagram outlines the critical stages for safely managing this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

-

Risk Assessment: Before any work begins, review this guide and any available safety data. Consider the quantities being used and the specific manipulations involved.

-

Preparation: Ensure the fume hood is operational and uncluttered. Assemble all necessary equipment, including spill cleanup materials.

-

PPE: Don the appropriate level of PPE as determined by your risk assessment.

-

Handling:

-

Perform all manipulations on a disposable absorbent liner within the fume hood to contain any minor spills.

-

Use spark-proof tools and take measures to prevent static discharge, as pyridine derivatives can be flammable.[9][10]

-

When weighing the solid, do so carefully to minimize dust generation.

-

Keep containers tightly closed when not in use.[6]

-

-

Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be treated as hazardous waste.

-

Waste Disposal: Segregate waste into clearly labeled, sealed containers for hazardous materials. Never dispose of this compound or its waste down the drain.[6][9]

-

Post-Handling: Doff PPE in the correct order to avoid self-contamination. Immediately wash hands and forearms thoroughly.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[6][11]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[3][11]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent violent reactions.[1][2][10]

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

Spill Response Protocol

-

Minor Spill (inside a fume hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[6]

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[12]

-

Wipe the area with a suitable solvent, followed by soap and water. Place all cleaning materials in the waste container.

-

-

Major Spill (outside a fume hood):

-

Evacuate: Immediately alert others in the area and evacuate the laboratory.

-

Isolate: Close the laboratory doors and prevent entry.

-

Report: Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

First Aid Measures

Table 5: First Aid for Exposure

| Exposure Route | First Aid Procedure |

|---|---|

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][9][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][9][13] |

| Eye Contact | Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9][13] |

Section 6: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][9] A water spray can be used to cool nearby containers but may be ineffective on the fire itself.

-

Specific Hazards from Combustion: Thermal decomposition will produce highly toxic and flammable gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[10][14]

-

Protective Actions for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][12]

Section 7: Disposal Considerations

This compound must be disposed of as hazardous waste.

-

Procedure: Collect waste in a dedicated, sealed, and clearly labeled container.

-

Regulations: Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all local, state, and federal environmental regulations.[6][12] Do not discharge into sewers or waterways.[2][9]

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 99202-39-8 CAS MSDS (2-(PIPERIDIN-4-YLSULFANYL)PYRIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy 2-(Piperidin-1-yl)pyridine-4-carboximidamide (EVT-13287593) [evitachem.com]

- 5. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. aksci.com [aksci.com]

- 14. aksci.com [aksci.com]

The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization chemistry have made it a cornerstone in the design of therapeutic agents across a remarkable spectrum of diseases.[3][4] This technical guide provides a comprehensive exploration of the known biological activities of pyridine derivatives, moving beyond a mere cataloging of effects to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This document is intended to serve as a practical and in-depth resource for researchers actively engaged in the discovery and development of novel pyridine-based therapeutics.

Introduction: The Enduring Significance of the Pyridine Moiety

Pyridine's prevalence in FDA-approved drugs is second only to benzene, a testament to its profound impact on drug design.[1] Its nitrogen atom imparts a dipole moment and a site for protonation, influencing the molecule's polarity, solubility, and ability to interact with biological targets.[2] The pyridine nucleus is a key component of numerous natural products, including vitamins and alkaloids, and is a bioisosteric replacement for a phenyl ring, offering improved metabolic stability and potency in many instances.[4][] This guide will navigate through the diverse biological landscapes where pyridine derivatives have demonstrated significant therapeutic potential, with a focus on anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as a powerful class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[6][7] Several FDA-approved cancer therapies, such as Sorafenib, Regorafenib, and Crizotinib, feature a pyridine core, underscoring their clinical relevance.[7]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyridine derivatives are diverse and often target specific molecular pathways crucial for tumor growth and survival. A significant mechanism involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[4] For example, some pyridine-urea hybrids have shown potent inhibition of VEGFR-2 phosphorylation, a critical step in angiogenesis, the process by which tumors develop their own blood supply.[8] Other derivatives function as histone deacetylase (HDAC) inhibitors, leading to changes in gene expression that can induce apoptosis (programmed cell death) in cancer cells.[8] The nitrogen atom in the pyridine ring can also form hydrogen bonds with the DNA backbone, an interaction that contributes to the antitumor activity of some derivatives.[7]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Studies have shown that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer activity.[1][9] Conversely, the introduction of bulky groups or halogen atoms may decrease antiproliferative effects.[1][9]

| Compound Class | Key Substituents | Target Cell Lines | IC50 (µM) | Reference |

| Pyridine-Urea Hybrids | Urea moiety, various aryl substitutions | MCF-7 (Breast) | Varies, some < Doxorubicin | [8] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | Diaryl pharmacophore | K562 (Leukemia) | Moderate cytotoxicity | [10] |

| Pyridine-Thiazolidinone Derivatives | Thiazolidinone ring | Various | Varies | [11] |

Table 1: Representative Anticancer Activities of Pyridine Derivatives

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The pyridine scaffold is a crucial component in a variety of antimicrobial and antiviral agents.[12][13] The ability of pyridine derivatives to interfere with essential microbial and viral processes makes them attractive candidates for the development of new anti-infective drugs, particularly in the face of growing antimicrobial resistance.[14]

Mechanisms of Action in Antimicrobial and Antiviral Therapy

The antimicrobial and antiviral mechanisms of pyridine derivatives are diverse. In bacteria, they can disrupt cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication.[14] For instance, some thienopyridine compounds exhibit good activity against both Gram-positive and Gram-negative bacteria.[] In the context of viral infections, pyridine derivatives have been shown to inhibit key viral enzymes such as reverse transcriptase and polymerase, crucial for the replication of viruses like HIV and hepatitis B and C.[13][15] They can also block viral entry into host cells or inhibit viral maturation.[13]

Structure-Activity Relationship (SAR) Highlights

The antimicrobial and antiviral potency of pyridine derivatives is influenced by their structural features. For example, the introduction of a nitro group or dimethoxy substituents on certain nicotinic acid benzylidene hydrazide derivatives has been shown to enhance their antimicrobial activity.[16]

| Compound Class | Key Features | Target Organisms | Activity Metric | Reference |

| Dodecanoic acid derivatives | Long alkyl chain | B. subtilis, S. aureus, E. coli | Good antibacterial activity | [12] |

| Nicotinic acid benzylidene hydrazides | Nitro and dimethoxy substituents | S. aureus, B. subtilis, E. coli, C. albicans | Comparable to standard drugs | [16] |

| Pyridine-imidazo[2,1-b]-1,3,4-thiadiazoles | Fused heterocyclic system | Various microbial pathogens | Up to 95.1% inhibition | [14] |

Table 2: Representative Antimicrobial Activities of Pyridine Derivatives

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method is a standard technique for determining the MIC of a compound.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Culture the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyridine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyridine derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[11][17] Their mechanisms often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for some pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[10] Some 3-hydroxy-pyridine-4-one derivatives are thought to exert their anti-inflammatory effects through their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the pyridine derivative intraperitoneally or orally to the test group of rats. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Activity in the Central Nervous System (CNS): Modulating Neurological Pathways

Pyridine derivatives have shown a range of activities in the central nervous system, with implications for the treatment of neurodegenerative diseases and other neurological disorders.[19][20]

Mechanisms of Action in the CNS

The mechanisms of action of pyridine derivatives in the CNS are varied. For example, some 2,6-disubstituted pyridine derivatives have been designed to inhibit the aggregation of β-amyloid-42, a key pathological event in Alzheimer's disease.[21] The neurotoxic compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a pyridine derivative, has been instrumental in studying Parkinson's disease, as its metabolite MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons.[19] Understanding the structure-activity relationships of MPTP and its analogs helps in designing neuroprotective agents.[19]

Caption: Inhibition of Amyloid-β aggregation by pyridine derivatives.

Conclusion and Future Perspectives

The pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatility allows for the generation of vast chemical libraries with diverse biological activities.[3] Future research will likely focus on the development of more selective and potent pyridine derivatives with improved pharmacokinetic profiles. The use of computational methods, such as molecular docking and SAR analysis, will continue to play a crucial role in the rational design of novel pyridine-based drugs.[8] Furthermore, the exploration of novel drug delivery systems, including nanotechnology-based approaches, holds promise for enhancing the therapeutic efficacy and reducing the side effects of pyridine derivatives.[8] The continued investigation of this remarkable heterocycle will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

References

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. nbinno.com [nbinno.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. irjet.net [irjet.net]

- 8. ijsat.org [ijsat.org]

- 9. mdpi.com [mdpi.com]

- 10. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. mdpi.com [mdpi.com]

- 13. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(Piperidin-4-ylthio)pyridine: A Detailed Protocol for Laboratory and Drug Development Applications

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, featured in a vast array of approved therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1] Its structural versatility allows for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's biological activity. Among the various substituted piperidines, 2-(Piperidin-4-ylthio)pyridine stands out as a valuable building block in drug discovery, with its core structure appearing in compounds targeting a range of biological pathways.[2][3] This application note provides a comprehensive and technically detailed guide for the laboratory synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development.

The synthetic strategy outlined herein follows a robust and widely applicable two-step sequence: a Mitsunobu reaction to form the key carbon-sulfur bond, followed by an acidic deprotection to yield the final product. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices and references to authoritative literature to ensure scientific integrity.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

-

Mitsunobu Reaction: Formation of the N-Boc protected intermediate, tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate, from N-Boc-4-hydroxypiperidine and 2-mercaptopyridine.

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, this compound, as a hydrochloride salt.

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of tert-Butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including thioethers, with inversion of stereochemistry.[4][5] The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6]

Experimental Protocol

Caption: Experimental workflow for the Mitsunobu reaction.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |

| N-Boc-4-hydroxypiperidine | 201.26 g/mol | 2.01 g | 10.0 | 1.0 |

| 2-Mercaptopyridine | 111.17 g/mol | 1.11 g | 10.0 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 g/mol | 3.93 g | 15.0 | 1.5 |

| Diethyl azodicarboxylate (DEAD) | 174.15 g/mol | 2.61 g (2.26 mL) | 15.0 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |

Procedure:

-